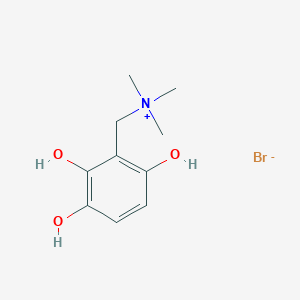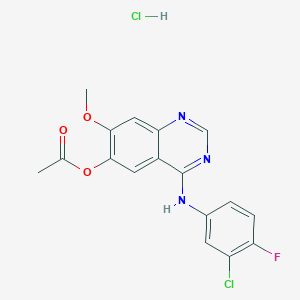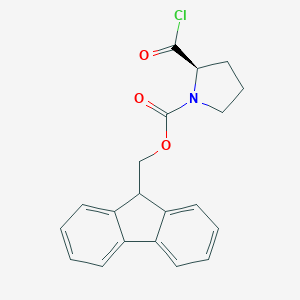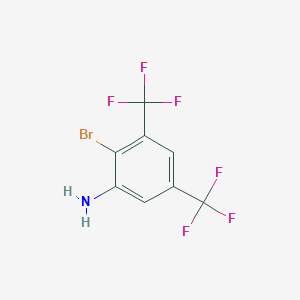
3-Sulfo-Le(x) pentaosylceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfo-Le(x) pentaosylceramide is a glycosphingolipid that has been identified as a potential biomarker for cancer diagnosis and treatment. This molecule is a complex carbohydrate that is found on the surface of cells, and it has been shown to play a role in cell signaling and adhesion.
Wirkmechanismus
The mechanism of action of 3-Sulfo-Le(x) pentaosylceramide is not fully understood. However, it is believed that this molecule plays a role in cell signaling and adhesion. It has been shown to interact with various proteins on the surface of cells, including selectins and integrins.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This molecule has been shown to regulate cell adhesion and migration, as well as cell proliferation and survival. It has also been shown to play a role in immune system function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Sulfo-Le(x) pentaosylceramide in lab experiments is its specificity. This molecule is highly specific to certain types of cancer cells, making it an ideal biomarker for cancer diagnosis and treatment. However, one of the main limitations of using this molecule is its complex structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for research on 3-Sulfo-Le(x) pentaosylceramide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new diagnostic and therapeutic applications for this molecule. Additionally, researchers are exploring the role of this compound in other diseases and conditions, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a complex carbohydrate that has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has several biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this molecule in lab experiments, there are several future directions for research in this area. Overall, this compound is a promising biomarker for cancer diagnosis and treatment, and further research in this area is warranted.
Synthesemethoden
The synthesis of 3-Sulfo-Le(x) pentaosylceramide is a complex process that involves several steps. One of the most common methods used to synthesize this molecule is the chemical synthesis method. This method involves the use of various chemical reagents and catalysts to build the molecule from its constituent parts.
Wissenschaftliche Forschungsanwendungen
3-Sulfo-Le(x) pentaosylceramide has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has been shown to be overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. Researchers have also found that this compound plays a role in cancer cell proliferation, migration, and invasion.
Eigenschaften
CAS-Nummer |
162635-35-0 |
|---|---|
Molekularformel |
C81H139N2NaO31S |
Molekulargewicht |
1692 g/mol |
IUPAC-Name |
sodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O31S.Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(105-76(99)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-103-78-68(96)66(94)71(58(48-86)109-78)110-80-69(97)74(63(91)56(46-84)106-80)113-77-61(82-52(4)88)73(112-79-67(95)65(93)62(90)51(3)104-79)72(59(49-87)108-77)111-81-70(98)75(114-115(100,101)102)64(92)57(47-85)107-81;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-98H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,100,101,102);/q;+1/p-1/b44-40+; |
InChI-Schlüssel |
XGFHUVUCQYBVJC-XFYDBFONSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
Synonyme |
3-sulfo-Le(x) pentaosyl ceramide 3-sulfo-Le(x) pentaosylceramide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)


![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)


![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)



![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

